Manganese(II) oxide

Catalog No.
S560088
CAS No.
1344-43-0
M.F
MnO
M. Wt
70.937 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese(II) oxide

CAS Number

1344-43-0

Product Name

Manganese(II) oxide

IUPAC Name

oxomanganese

Molecular Formula

MnO

Molecular Weight

70.937 g/mol

InChI

InChI=1S/Mn.O

InChI Key

VASIZKWUTCETSD-UHFFFAOYSA-N

SMILES

O=[Mn]

solubility

Sol in acid; insol in wate

Synonyms

hausmannite, manganese monoxide, manganese oxide, manganese oxide, hydrate, manganomanganic oxide, manganous-manganic oxide, Mn3O4

Canonical SMILES

O=[Mn]

The exact mass of the compound Manganese(II) oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acid; insol in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Manganese(II) oxide (MnO) is a purely basic, rock-salt structured metal oxide characterized by its lowest stable manganese oxidation state (+2) . Commercially valued for its exceptionally high manganese mass fraction (~77.4%), MnO serves as a high-efficiency precursor in the synthesis of lithium-ion battery cathodes, specialty ceramics, and agricultural micronutrients [1]. Unlike higher oxidation state oxides or carbonate salts, MnO offers a direct pathway to Mn(II)-dependent coordination environments without requiring carbothermic reduction or generating massive gaseous byproducts during calcination. Its thermal stability and insolubility in water, combined with solubility in weak acids, make it an optimal baseline material for controlled-release formulations and high-tap-density solid-state reactions.

Attempting to substitute MnO with more common alternatives like manganese dioxide (MnO2) or manganese carbonate (MnCO3) introduces severe processing inefficiencies[1]. MnCO3 undergoes a nearly 38% mass loss via CO2 evolution during calcination, which not only drastically reduces reactor yield but also induces unwanted porosity and lowers the tap density of final battery cathode materials. Conversely, using MnO2 (Mn in the +4 state) to synthesize Mn(II)- or Mn(III)-based materials necessitates an energy-intensive reduction step, often requiring reducing gases or carbothermic processes that complicate atmospheric control and increase the thermal budget [1]. Furthermore, substituting MnO with highly soluble manganese sulfate (MnSO4) in agricultural applications leads to rapid environmental leaching, failing to provide the sustained, citrate-soluble nutrient release characteristic of MnO[2].

Precursor Mass Efficiency and Reactor Throughput

In industrial procurement, the elemental payload of a precursor directly dictates shipping, storage, and reactor volume costs. MnO provides a manganese mass fraction of 77.4%, significantly outperforming standard alternatives [1]. By comparison, MnO2 offers 63.2% Mn, MnCO3 provides 47.8% Mn, and MnSO4 yields only 36.4% Mn. When synthesizing bulk manganese-based materials, utilizing MnO instead of MnCO3 increases the active metal payload per reactor batch by over 60%, while entirely eliminating the ~38% weight loss associated with CO2 off-gassing that causes structural defects in solid-state synthesis.

Evidence DimensionManganese elemental mass fraction
Target Compound Data77.4% Mn (MnO)
Comparator Or Baseline47.8% Mn (MnCO3) and 63.2% Mn (MnO2)
Quantified Difference61.9% higher Mn payload per kg compared to MnCO3; 22.4% higher than MnO2
ConditionsStandard stoichiometric calculations for industrial precursor procurement

Maximizing the elemental mass fraction reduces transport costs and increases the effective yield per reactor cycle, directly lowering bulk manufacturing expenses.

Solid-State Synthesis Structural Integrity and Gas Evolution

The synthesis of high-performance lithium-ion battery cathodes (e.g., LiMnPO4, LiNi0.5Mn1.5O4) requires precursors that maintain structural integrity during thermal treatment. Using MnCO3 as a precursor results in the evolution of CO2 gas at elevated temperatures (MnCO3 → MnO + CO2), causing a 38.3% mass loss that generates internal voids and reduces the tap density of the final active material[1]. MnO, already fully decomposed from the carbonate state, undergoes direct solid-state reaction or controlled oxidation without releasing gaseous byproducts, thereby preserving particle morphology and enabling higher volumetric energy densities in the resulting electrode powders.

Evidence DimensionCalcination mass loss (gas evolution)
Target Compound Data~0% mass loss from decomposition (stable oxide)
Comparator Or Baseline38.3% mass loss (MnCO3 via CO2 evolution)
Quantified DifferenceComplete elimination of CO2 off-gassing during high-temperature processing
ConditionsSolid-state calcination >400°C for battery cathode synthesis

Eliminating gas evolution during calcination prevents unwanted porosity, ensuring high tap density and superior volumetric energy density for battery materials.

Oxidation State Compatibility for Mn(II) Formulations

For the synthesis of Mn(II)-containing compounds such as lithium manganese phosphate (LiMnPO4), the starting oxidation state of the precursor is critical. MnO provides manganese directly in the required +2 oxidation state. If MnO2 (Mn4+) is used, the process requires the addition of reducing agents (such as carbon or reducing gases) and higher thermal budgets to force the carbothermic reduction of Mn(IV) down to Mn(II) [1]. This reduction step complicates atmospheric control and risks incomplete phase conversion, whereas MnO allows for direct phosphidation and lithiation under inert atmospheres without the thermodynamic penalty of reduction.

Evidence DimensionPrecursor oxidation state and reduction requirement
Target Compound DataMn2+ (Direct reaction, no reduction required)
Comparator Or BaselineMn4+ (MnO2, requires carbothermic reduction)
Quantified DifferenceBypasses the highly endothermic reduction step required for MnO2
ConditionsSynthesis of LiMnPO4 or other Mn(II) functional materials under inert atmosphere

Starting with the correct oxidation state lowers the thermal budget, simplifies reactor atmospheric controls, and prevents phase impurities caused by incomplete reduction.

Agricultural Bioavailability and Leaching Resistance

In agricultural formulations, manganese must be bioavailable but resistant to environmental washout. MnSO4 is highly water-soluble, meaning it is rapidly leached from soils in high-rainfall or heavily irrigated areas, requiring frequent reapplication [1]. In contrast, MnO is virtually insoluble in water but remains soluble in weak organic acids (such as citrate exuded by plant roots). This differential solubility profile allows MnO to act as a highly concentrated, slow-release fertilizer, maintaining stable soil Mn levels over a longer duration while reducing runoff pollution compared to sulfate-based alternatives.

Evidence DimensionWater solubility and release profile
Target Compound DataWater-insoluble, citrate-soluble (slow-release)
Comparator Or BaselineHighly water-soluble (MnSO4, rapid leaching)
Quantified DifferenceDrastic reduction in aqueous leaching rate while maintaining root-level bioavailability
ConditionsSoil application in high-moisture or irrigated agricultural environments

A slow-release profile prevents costly fertilizer loss to runoff and provides sustained micronutrient delivery to crops over the growing season.

Lithium-Ion Battery Cathode Precursors

Ideal for synthesizing LiMnPO4, LiMn2O4, and Mn-rich NMC materials where high tap density, absence of CO2 off-gassing, and direct Mn(II) availability are required to optimize volumetric energy density without extensive thermal reduction steps[1].

High-Purity Specialty Ceramics and Ferrites

Used as a primary Mn(II) source in the production of soft magnetic ferrites (e.g., Mn-Zn ferrites) where precise oxidation state control, lack of volatile byproducts, and high elemental density are critical for magnetic performance and structural integrity [1].

Slow-Release Agricultural Micronutrients

Formulated into soil amendments and fertilizers where long-term, citrate-soluble manganese delivery is needed without the rapid leaching risks associated with highly soluble manganese sulfate [1].

Catalyst Support and Intermediate Synthesis

Serves as a highly efficient, high-mass-fraction intermediate for producing downstream manganese salts, organometallic catalysts, and specialty chemicals without the bulk transport inefficiencies of carbonates or hydrated salts [1].

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

Color/Form

Green cubic crystals or powde

Density

5.37 g/cu cm

Melting Point

1840 °C

GHS Hazard Statements

Aggregated GHS information provided by 594 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 255 of 594 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 339 of 594 companies with hazard statement code(s):;
H302 (79.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (54.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (49.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (49.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (78.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (49.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1344-43-0

Associated Chemicals

Manganese dioxide;1313-13-9
Manganese oxide;1317-35-7

Wikipedia

Manganese(II) oxide

Methods of Manufacturing

(1) by reduction of the dioxide in hydrogen. (2) by heating the carbonate with exclusion of air.
Manganese ores + metallurgical coke (reduction)

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Pesticide, fertilizer, and other agricultural chemical manufacturing
Primary metal manufacturing
Steel Foundry
Steel foundry
Manganese oxide (MnO): ACTIVE

Dates

Last modified: 08-15-2023

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